4-(Tert-butoxy)benzene-1-carbothioamide is a chemical compound characterized by the molecular formula and a molecular weight of approximately 209.31 g/mol. This compound is notable for its structural features, which include a tert-butoxy group attached to a benzene ring and a carbothioamide functional group. It is classified under organic compounds, specifically as a thioamide, which are derivatives of amides where the oxygen atom is replaced by a sulfur atom.
The synthesis of 4-(Tert-butoxy)benzene-1-carbothioamide typically involves the reaction of 4-tert-butoxybenzoyl chloride with ammonium thiocyanate. This reaction is generally conducted in the presence of a base, such as pyridine, which helps facilitate the formation of the carbothioamide functional group.
The reaction conditions are crucial for optimizing yield and purity. Common parameters include:
The industrial production of this compound would likely scale up these laboratory methods, focusing on optimizing reaction conditions and possibly employing continuous flow processes to enhance efficiency and scalability.
The structure of 4-(Tert-butoxy)benzene-1-carbothioamide can be represented as follows:
The compound's InChI key is HZODWYBXBKXJLB-UHFFFAOYSA-N, and its SMILES representation is CC(C)(C)C1=CC=C(C=C1)C(=S)N. These identifiers are essential for database searches and computational modeling .
4-(Tert-butoxy)benzene-1-carbothioamide can undergo various chemical reactions:
The mechanism of action for 4-(Tert-butoxy)benzene-1-carbothioamide involves its interaction with biological targets, such as enzymes or receptors. The carbothioamide group can participate in hydrogen bonding or coordinate with metal ions, which may influence the activity of target molecules. The presence of the tert-butoxy group enhances lipophilicity, facilitating membrane permeability and biological activity.
Relevant data on these properties can be gathered from experimental studies and chemical databases .
4-(Tert-butoxy)benzene-1-carbothioamide has several applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: